Lipophilicity vs. 4-Amine Regioisomer
The target compound exhibits a measurably lower lipophilicity compared to its direct regioisomer, 1-((4-chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine, which impacts absorption and distribution profiles in drug design. The calculated XLogP3 for the target 3-amine is 0.9 [1], while the 4-amine analog has a predicted XLogP3 of 1.2 [2], resulting in a difference of -0.3 log units [1][2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 1-((4-chloro-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine (XLogP3 = 1.2) |
| Quantified Difference | -0.3 log units (lower lipophilicity) |
| Conditions | In silico prediction based on molecular structure. |
Why This Matters
A lower logP value suggests superior aqueous solubility and potentially better oral bioavailability, making it a more suitable starting point for developing therapeutics requiring balanced hydrophilicity.
- [1] Kuujia.com. Computed Properties for CAS 1492672-29-3. Web. View Source
- [2] Kuujia.com. Computed Properties for CAS 1493104-85-0. Web. View Source
